methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, such as those described in the provided papers, involves multiple steps that include the conversion of carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reactions with various N-mono-substituted hydrazines yield the target compounds, such as 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds are synthesized as major products and can be further modified through N-alkylation with alkyl halides to produce different derivatives . Additionally, the synthesis of sulfur-stabilized carbanions from L-valine, followed by reactions with electrophiles, demonstrates the versatility of these synthetic methods in producing complex molecules .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using advanced spectroscopic techniques. The 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS (High-Resolution Mass Spectrometry), are employed to ascertain the structural integrity and purity of the novel heterocyclic compounds . These techniques provide detailed information about the molecular framework and the substitution patterns on the heterocyclic core.
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds is explored through their interactions with various electrophiles. For instance, the carbanion derived from 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine reacts with different electrophiles to yield a range of products. Furthermore, selective cleavage of C-S bonds is achieved using specific reagents such as phenyl dichlorophosphate (PDCP) in the presence of sodium iodide and DMF, or by using DOWEX 50W and paraformaldehyde in acetone/water for the cleavage of acetalic C-S bonds . These reactions highlight the potential for further functionalization and diversification of the molecular structure.
Physical and Chemical Properties Analysis
While the provided papers do not explicitly detail the physical and chemical properties of "methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate", the methodologies and analytical techniques discussed can be applied to deduce such properties. The solubility, melting points, and stability of these compounds can be inferred from their structural analogs and the functional groups present in the molecules. The presence of heteroatoms and the heterocyclic core can significantly influence the compound's reactivity, boiling point, and other physicochemical characteristics.
Scientific Research Applications
Synthesis and Characterization
Research in the field of heterocyclic chemistry has led to the development of various thiophene and thiadiazole derivatives through innovative synthetic routes. For instance, Sedlák et al. (2008) discussed the preparation of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, showcasing methodologies that could be applicable to the synthesis of the compound of interest (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Cytotoxic Activities
A study by Mehdhar et al. (2022) on new thiophene derivatives evaluated their cytotoxic activities against human cancer cell lines, illustrating the potential of thiophene-based compounds in the development of anticancer agents. This research could suggest possible biomedical applications for compounds structurally related to "methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate" (Mehdhar, Alzahrani, Abdel‐Galil, Abdel-Ghani, Saeed, & Abdel‐Latif, 2022).
Antimicrobial Activities
The synthesis of thiazolo[3,2]pyridines and their evaluation for antimicrobial activities provide insights into the potential use of similar compounds in addressing microbial resistance. El-Emary et al. (2005) explored the condensation of 2-cyanomethyl-4-thiazolinone with various aldehydes, including the use of piperidine as a catalyst, indicating a route that could be relevant for the synthesis and application of the compound under discussion (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Enzyme Inhibition
Compounds containing thiadiazole and sulfonamide moieties have been investigated for their ability to inhibit carbonic anhydrase isozymes, which play significant roles in various physiological processes. The study by Alafeefy et al. (2015) on sulfonamides incorporating various heterocyclic moieties, including thiadiazoles, highlights the potential therapeutic applications of these compounds in diseases where carbonic anhydrase activity is implicated (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Future Directions
properties
IUPAC Name |
methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDNIFPVMWJJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate |
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